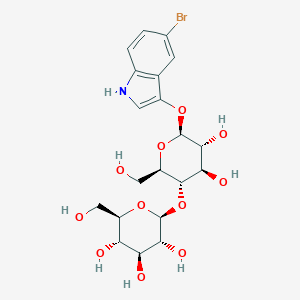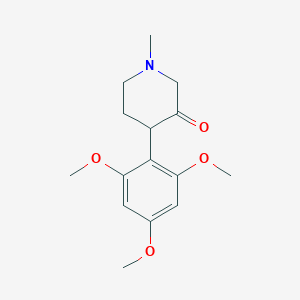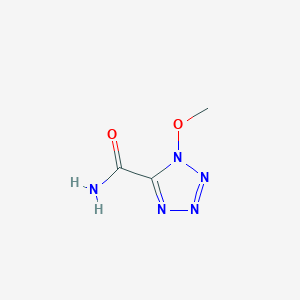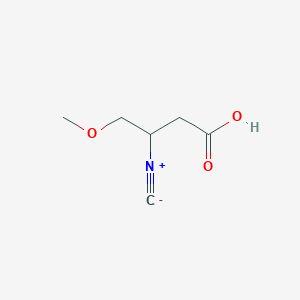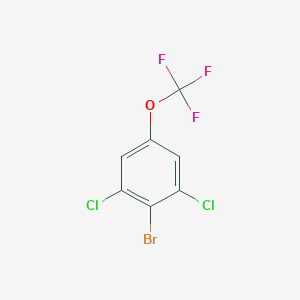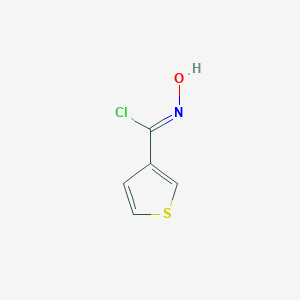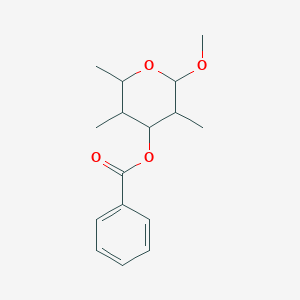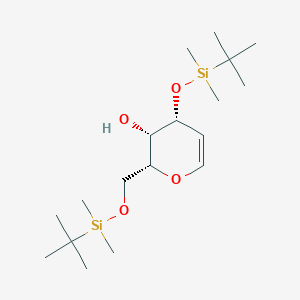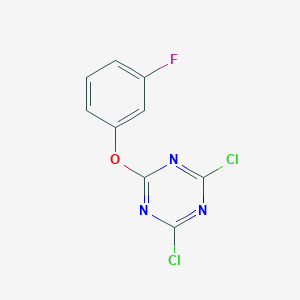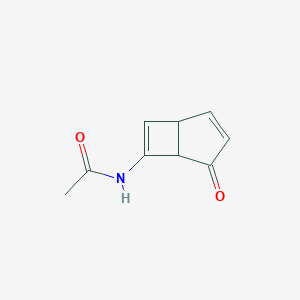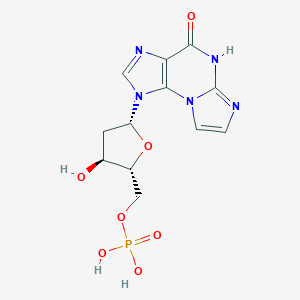
N(2),3-Ethenodeoxyguanosine 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2),3-Ethenodeoxyguanosine 5'-phosphate, also known as εdG-5'P, is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens such as vinyl chloride and ethylene oxide. This modified nucleotide has been extensively studied due to its potential role in the initiation and progression of cancer.
Mechanism of Action
The mechanism of action of εdG-5'P involves its incorporation into DNA during replication. This modified nucleotide can base pair with adenine, resulting in a G to A transition mutation. This mutation can lead to the formation of oncogenes or the inactivation of tumor suppressor genes, which can promote the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of εdG-5'P are not well understood, but it is believed to cause DNA damage and mutations. In addition, εdG-5'P has been shown to inhibit the activity of certain DNA repair enzymes, which can further increase the risk of DNA damage and mutations.
Advantages and Limitations for Lab Experiments
The advantages of using εdG-5'P in lab experiments include its potential as a biomarker for exposure to carcinogens and its ability to induce mutations in DNA. However, the limitations of using εdG-5'P include its instability and the need for specialized analytical techniques to detect and quantify it.
Future Directions
For research on εdG-5'P include the development of more sensitive and specific analytical techniques for its detection and quantification, the investigation of its role in the initiation and progression of cancer, and the development of strategies to prevent its formation and incorporation into DNA.
Conclusion:
In conclusion, εdG-5'P is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens. It has been extensively studied in the field of cancer research due to its potential role in the initiation and progression of cancer. The synthesis of εdG-5'P is challenging, and its instability and the need for specialized analytical techniques to detect and quantify it are limitations to its use in lab experiments. However, εdG-5'P has potential as a biomarker for exposure to carcinogens and as a tool for inducing mutations in DNA. Future research on εdG-5'P will help to further our understanding of its role in cancer development and may lead to the development of strategies to prevent its formation and incorporation into DNA.
Synthesis Methods
The synthesis of εdG-5'P involves the reaction of deoxyguanosine with a carcinogen that contains a double bond, such as vinyl chloride or ethylene oxide. This reaction results in the formation of εdG, which is then phosphorylated to form εdG-5'P. The synthesis of εdG-5'P is challenging due to its instability and the need for specialized analytical techniques to detect and quantify it.
Scientific Research Applications
εdG-5'P has been extensively studied in the field of cancer research, as it is believed to be a biomarker for exposure to certain carcinogens. It has been detected in the urine and blood of individuals exposed to vinyl chloride and ethylene oxide, and its levels have been correlated with the risk of developing cancer. In addition, εdG-5'P has been shown to induce mutations in DNA, which can lead to the initiation and progression of cancer.
properties
CAS RN |
121055-52-5 |
|---|---|
Product Name |
N(2),3-Ethenodeoxyguanosine 5'-phosphate |
Molecular Formula |
C12H14N5O7P |
Molecular Weight |
371.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
InChI Key |
MLEPRVZQWBELSK-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Other CAS RN |
121055-52-5 |
synonyms |
edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



